molecular formula C10H14O2 B14677489 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one CAS No. 37464-68-9

2-Acetyl-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B14677489
CAS No.: 37464-68-9
M. Wt: 166.22 g/mol
InChI Key: SGCHWYVARUODIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexenone and features an acetyl group at the second position and two methyl groups at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with acetic anhydride under acidic or basic conditions. The reaction proceeds through an acetylation process, where the acetyl group is introduced at the second position of the cyclohexenone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetyl-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-3-ethyl-5,5-dimethylcyclohex-2-en-1-one: Similar structure with an ethyl group instead of a hydrogen at the third position.

    2-Acetyl-3-amino-5,5-dimethylcyclohex-2-en-1-one: Contains an amino group at the third position.

Uniqueness

2-Acetyl-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its acetyl group at the second position and two methyl groups at the fifth position make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

CAS No.

37464-68-9

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-acetyl-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2/c1-7(11)8-4-5-10(2,3)6-9(8)12/h4H,5-6H2,1-3H3

InChI Key

SGCHWYVARUODIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCC(CC1=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.